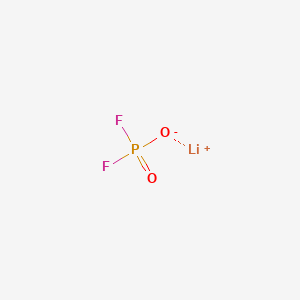
N-lauroyl-6-aminocaproic acid
描述
N-lauroyl-6-aminocaproic acid, also known as 6-(lauroylamino)hexanoic acid, is a chemical compound with the molecular formula C18H35NO3 and a molecular weight of 313.5 g/mol . This compound is characterized by the presence of a lauramido group attached to a hexanoic acid backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-lauroyl-6-aminocaproic acid typically involves the reaction of lauric acid with hexanoic acid in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common coupling agents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: N-lauroyl-6-aminocaproic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the lauramido group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids and ketones.
Reduction: Forms primary amines.
Substitution: Results in various substituted amides.
科学研究应用
N-lauroyl-6-aminocaproic acid finds applications in multiple scientific fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
作用机制
The mechanism of action of N-lauroyl-6-aminocaproic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .
相似化合物的比较
6-Aminohexanoic acid: An analog with an amino group instead of the lauramido group.
6-Hydroxyhexanoic acid: Contains a hydroxyl group in place of the lauramido group.
Uniqueness: N-lauroyl-6-aminocaproic acid is unique due to its specific amide linkage, which imparts distinct chemical and biological properties. Unlike its analogs, it exhibits enhanced hydrophobicity and stability, making it suitable for specialized applications in various fields .
属性
分子式 |
C18H35NO3 |
|---|---|
分子量 |
313.5 g/mol |
IUPAC 名称 |
6-(dodecanoylamino)hexanoic acid |
InChI |
InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-11-14-17(20)19-16-13-10-12-15-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22) |
InChI 键 |
SPCWGIMHYNOHIQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)NCCCCCC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(4-Aminobutyl)phenyl]acetic acid](/img/structure/B8606615.png)








![7-Chloro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B8606674.png)


![Silane, [(3,6-dihydro-2H-pyran-4-yl)oxy]trimethyl-](/img/structure/B8606708.png)

